Salzmannianoside B

Description

Contextualizing Glycosidic Natural Products in Chemical Biology

Glycosides are a diverse and significant class of naturally occurring compounds. iomcworld.com In these molecules, a sugar portion, known as the glycone, is linked to a non-sugar moiety, the aglycone, via a glycosidic bond. wikipedia.org This structural arrangement has profound implications for their biological function. The sugar residues often enhance the water solubility of the molecule, which can influence its pharmacokinetic properties within a living organism. nih.gov

Natural products, including glycosides, have historically been a vital source of inspiration for the pharmaceutical industry. nih.govnih.gov Many serve as lead compounds for drug discovery due to their inherent biological activities. nih.gov The incredible structural diversity found in natural products provides a rich scaffold for the development of new therapeutic agents. researchgate.net Glycosides play numerous roles in the organisms that produce them, from chemical defense to serving as inactive storage forms of certain chemicals. iomcworld.comwikipedia.org In the realm of chemical biology, the study of glycosylated natural products is crucial, as the sugar moieties can be essential for bioactivity, influencing how the molecule interacts with biological targets. nih.gov

Significance of Salzmannianoside B in Contemporary Natural Product Chemistry Research

This compound stands as a significant compound within the landscape of contemporary natural product chemistry. ontosight.ai Its complex structure, featuring a triterpenoid (B12794562) aglycone and a specific arrangement of sugar units, presents a compelling subject for both isolation and synthetic chemists. ontosight.airesearchgate.net The study of such intricate natural products drives the development of new analytical and synthetic methodologies.

Furthermore, research into this compound and similar saponins (B1172615) contributes to our understanding of structure-activity relationships. Investigations have explored its potential biological activities, including molluscicidal and antifungal properties. researchgate.nettiprpress.comcapes.gov.br The time-dependent nature of its molluscicidal effect, for instance, offers a specific avenue for further mechanistic studies. tiprpress.comzhiwutong.com As researchers continue to explore the vast chemical space of natural products, compounds like this compound serve as important probes for discovering new biological functions and potential therapeutic applications. ontosight.airsc.org

Historical Overview of this compound Discovery and Initial Characterization

This compound was first isolated from the plant Serjania salzmanniana. researchgate.netnih.gov This investigation into the plant's chemical constituents led to the identification of two novel saponins, one of which was this compound. researchgate.net The initial characterization involved determining its complex chemical structure. researchgate.net

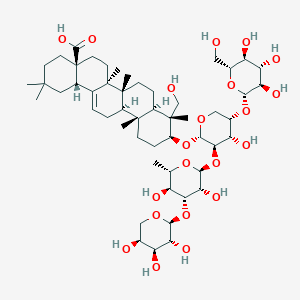

The structure was elucidated as 3-O-[[β-D-glucopyranosyl-(1→4)]-[α-L-arabinopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranosyl] hederagenin (B1673034). researchgate.net This detailed structural analysis was crucial for understanding its properties and potential biological activities. ontosight.ai Subsequent research has confirmed its presence in other plant species, such as Serjania marginata. researchgate.net Early studies also reported on its biological activities, noting its antifungal and molluscicidal effects. researchgate.netcapes.gov.br

Detailed Research Findings

Research has provided specific details about the chemical and biological properties of this compound.

| Property | Value/Description | Source |

| Molecular Formula | C₅₂H₈₄O₂₁ | nih.gov |

| Natural Source | Serjania salzmanniana, Serjania marginata | researchgate.netnih.govresearchgate.net |

| Aglycone | Hederagenin | researchgate.netebi.ac.uk |

| Biological Activity | Molluscicidal, Antifungal | researchgate.nettiprpress.comcapes.gov.br |

Structure

2D Structure

Properties

Molecular Formula |

C52H84O21 |

|---|---|

Molecular Weight |

1045.2 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C52H84O21/c1-23-32(56)40(72-42-37(61)33(57)26(55)20-66-42)39(63)44(68-23)73-41-35(59)28(70-43-38(62)36(60)34(58)27(19-53)69-43)21-67-45(41)71-31-11-12-48(4)29(49(31,5)22-54)10-13-51(7)30(48)9-8-24-25-18-47(2,3)14-16-52(25,46(64)65)17-15-50(24,51)6/h8,23,25-45,53-63H,9-22H2,1-7H3,(H,64,65)/t23-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1 |

InChI Key |

YEIXSARWQBTGKU-IQEICKHKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(CO9)O)O)O)O |

Origin of Product |

United States |

Occurrence and Botanical Sources of Salzmannianoside B

Isolation from Serjania salzmanniana

Botanical Classification and Ethnobotanical Context of Serjania salzmanniana

Serjania salzmanniana belongs to the Sapindaceae family, a large family of flowering plants commonly known as the soapberry family. scielo.brwikipedia.org The genus Serjania encompasses over 230 species, primarily found in the Neotropics, from Mexico to northern Argentina, with a significant presence in Mexico and Brazil. researchgate.net Serjania species are noted for their diverse biological activities, and phytochemical investigations have revealed the presence of compounds such as saponins (B1172615), flavonoids, terpenes, and tannins. researchgate.net

Ethnobotanical studies indicate that various parts of Serjania plants, including the stem, leaves, and roots, are used in traditional medicine for their anti-inflammatory, antimicrobial, and gastroprotective properties. researchgate.net Specifically, chemical studies on S. salzmanniana have led to the identification of antifungal and molluscicidal saponins within its roots. scielo.br

Specific Plant Parts Utilized for Isolation

Research has led to the isolation of Salzmannianoside B from Serjania salzmanniana. nih.govacs.orgcapes.gov.br The investigation into the biologically active substances of this plant has resulted in the identification of two novel saponins, one of which is this compound. nih.govacs.org

Isolation from Sapindus saponaria L.

Botanical Classification and Relevant Context of Sapindus saponaria L.

Sapindus saponaria L., also a member of the Sapindaceae family, is commonly known as wingleaf soapberry, western soapberry, or jaboncillo. scielo.brwikipedia.org This small to medium-sized deciduous tree is native to the Americas, with a wide distribution from Kansas in the United States, south through the West Indies and Central America, to Paraguay. wikipedia.org It is often found in clumps or thickets in various habitats, including prairie ravines, woodland margins, and rocky hillsides. wikipedia.org

The plant is well-known for the high concentration of saponins in its fruits, which produce a soapy lather when mixed with water and have been traditionally used for washing clothes. wikipedia.orgzimbabweflora.co.zw The fruits and seeds contain up to 30% emulsifying saponins. pfaf.org Various parts of the plant are used in folk medicine; for instance, the fruit is used as a diuretic and against anemia, while the root and stem barks are considered astringent and tonic. scielo.brpfaf.org

Specific Plant Parts Utilized for Isolation

This compound has been identified in studies focusing on the antifungal properties of extracts from Sapindus saponaria. redalyc.org The compound was isolated from the dried pericarps (the part of the fruit surrounding the seeds) of S. saponaria fruits. redalyc.org The process involved creating a hydroalcoholic extract from the ground pericarps, which was then subjected to further fractionation and chromatographic separation to isolate the active saponins. redalyc.org

Presence in Serjania marginata

Phytochemical analyses of the leaves of Serjania marginata, another member of the Sapindaceae family, have also revealed the presence of this compound. researchgate.net This plant is found in Brazil, Paraguay, Bolivia, and Argentina. researchgate.net A study focusing on the antiulcer activity of a leaf extract from S. marginata led to the identification of 15 compounds, including this compound. researchgate.netunesp.bracs.orgnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of Salzmannianoside B

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of natural products. For large, polar, and thermally fragile molecules like saponins (B1172615), soft ionization techniques are essential.

Fast Atom Bombardment Mass Spectrometry (FABMS) was a pivotal technique in the analysis of large biomolecules before the widespread adoption of electrospray ionization (ESI). In the structural elucidation of Salzmannianoside B, FABMS was employed to ascertain its molecular weight and deduce its molecular formula. scribd.com This technique involves bombarding the sample, which is dissolved in a non-volatile matrix like glycerol, with a high-energy beam of neutral atoms. This process desorbs and ionizes the analyte molecules with minimal fragmentation, allowing for the clear observation of the molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺). scribd.com

| Parameter | Finding |

|---|---|

| Aglycone | Hederagenin (B1673034) |

| Constituent Monosaccharides | D-Glucose, L-Rhamnose, L-Arabinose (x2) |

| Deduced Molecular Formula | C52H84O20 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While mass spectrometry provides information on mass and composition, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. Through a combination of one-dimensional and two-dimensional experiments, the complete structure of this compound, including the nature of its sugar units, their sequence, and their linkage to the aglycone, was determined. scribd.com

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons through spin-spin coupling. In the case of this compound, key diagnostic signals include the anomeric protons of the four sugar units (typically found between δ 4.5 and 5.5 ppm), the characteristic methyl proton signals of the rhamnose unit and the triterpenoid (B12794562) aglycone, and the olefinic proton of the hederagenin core. unmul.ac.idchemistrysteps.com

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., C=O, C=C, C-O, CH₃, CH₂, CH). For this compound, important signals include those of the anomeric carbons (δ 95-110 ppm), the carbons of the hederagenin skeleton, and the carbonyl carbon of the C-28 carboxyl group on hederagenin. libretexts.orgusp.br The number of signals in the ¹³C spectrum helps confirm the total carbon count derived from mass spectrometry.

| Structural Unit | Key NMR Signals | Technique |

|---|---|---|

| Hederagenin (Aglycone) | Olefinic signals (C-12, C-13), multiple methyl signals, C-28 carboxyl carbon | ¹H and ¹³C NMR |

| α-L-Arabinopyranose (x2) | Distinct anomeric proton and carbon signals | ¹H and ¹³C NMR |

| α-L-Rhamnopyranose | Anomeric signals and a characteristic methyl group doublet (H-6) | ¹H and ¹³C NMR |

| β-D-Glucopyranose | Anomeric proton with a large coupling constant (axial-axial coupling), anomeric carbon signal | ¹H and ¹³C NMR |

Two-dimensional NMR techniques were essential for assembling the individual components of this compound into its final, complete structure. These experiments correlate signals from different nuclei, revealing through-bond connectivity. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For this compound, HSQC would be used to connect every proton to its bonded carbon within the hederagenin backbone and across all four sugar rings. columbia.eduscribd.com

| Linkage Description | Key HMBC Correlation | Structural Conclusion |

|---|---|---|

| Sugar Chain to Aglycone | Ara'(H-1) → Hederagenin(C-3) | The entire sugar chain is attached at the C-3 position of the hederagenin aglycone. |

| Rhamnose to Arabinose' | Rha(H-1) → Ara'(C-2) | Rhamnose is linked to the C-2 position of the inner arabinose. |

| Arabinose'' to Rhamnose | Ara''(H-1) → Rha(C-3) | A second arabinose is linked to the C-3 position of the rhamnose. |

| Glucose to Rhamnose | Glc(H-1) → Rha(C-4) | Glucose is linked to the C-4 position of the rhamnose. |

*Ara', Ara'', Rha, and Glc denote the different monosaccharide units as per the established structure.

Methodological Advancements in Glycoside Structure Elucidation

The structural elucidation of complex glycosides like saponins has been revolutionized by advancements in analytical techniques. Historically, structure determination required extensive chemical degradation, derivatization, and comparison with known compounds, a process that was time-consuming and required large amounts of sample.

Modern approaches, however, rely heavily on a combination of high-resolution mass spectrometry and high-field NMR spectroscopy. unmul.ac.idnih.gov The development of soft ionization MS techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) has surpassed FABMS, allowing for more sensitive and accurate molecular weight determination of highly polar glycosides from complex mixtures. ustc.edu.cn Tandem mass spectrometry (MS/MS) further enables the fragmentation of the molecular ion, providing valuable sequence information about the sugar chain. ustc.edu.cnresearchgate.net

In the realm of NMR, the development of higher magnetic field strengths and cryoprobe technology has dramatically increased sensitivity and resolution, making it possible to analyze smaller sample quantities. unmul.ac.id The refinement of 2D NMR pulse sequences (e.g., HSQC, HMBC, TOCSY, ROESY) provides a complete toolkit for establishing proton and carbon assignments, through-bond connectivities, and through-space proximities (stereochemistry) without the need for chemical degradation. unmul.ac.idustc.edu.cn These advanced NMR methods allow for the complete and unambiguous determination of intricate structures like this compound directly from the intact molecule. scribd.com

Biosynthetic Investigations of Salzmannianoside B

Proposed General Pathways for Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The biosynthesis of triterpenoid saponins (B1172615) like Salzmannianoside B is a multi-step process that originates from the isoprenoid pathway. oup.comebi.ac.uk This fundamental pathway generates the basic building blocks for a vast array of natural products. The biosynthesis can be broadly divided into three key stages: the formation of the triterpenoid backbone, the oxidative modifications of this backbone, and the subsequent glycosylation. biorxiv.org

The journey begins in the cytoplasm with the mevalonate (B85504) (MVA) pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. biorxiv.orgnih.gov These five-carbon units are the fundamental building blocks. Through a series of condensation reactions, two molecules of farnesyl pyrophosphate (FPP) are joined tail-to-tail to form squalene, a 30-carbon linear hydrocarbon. researchgate.net

A critical branching point in the pathway is the cyclization of 2,3-oxidosqualene (B107256). ebi.ac.ukresearchgate.net This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). oup.com In plants, this step diverts carbon flux towards either sterol biosynthesis (via cycloartenol (B190886) synthase) or triterpenoid biosynthesis. researchgate.net For oleanane-type saponins, such as those with a hederagenin (B1673034) aglycone, the key enzyme is β-amyrin synthase (bAS), which catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid, β-amyrin. oup.comresearchgate.net

Following the formation of the β-amyrin skeleton, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450-dependent monooxygenases (CYP450s). oup.comnih.gov These enzymes introduce hydroxyl, carboxyl, and other functional groups at various positions on the triterpenoid backbone, leading to a diverse array of sapogenins. nih.gov In the case of this compound, its aglycone is hederagenin. The biosynthesis of hederagenin from β-amyrin involves sequential oxidations at the C-28 and C-23 positions. oup.com Specifically, a CYP716A subfamily enzyme first catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, forming oleanolic acid. oup.comresearchgate.net Subsequently, an enzyme from the CYP72A subfamily, an oleanolic acid C-23 hydroxylase, introduces a hydroxyl group at the C-23 position to yield hederagenin. oup.comresearchgate.net

The final stage in the biosynthesis of this compound is glycosylation, where sugar moieties are attached to the hederagenin aglycone. This process is mediated by UDP-glycosyltransferases (UGTs), which transfer sugar residues from activated sugar donors, such as UDP-glucose, to the sapogenin. nih.govmdpi.com The specific sequence and linkage of these sugars determine the final structure and properties of the saponin.

Enzymatic Mechanisms in Glycoside Chain Assembly

The assembly of the complex, branched oligosaccharide chain of this compound onto the hederagenin aglycone is a meticulously orchestrated process catalyzed by a series of specific UDP-glycosyltransferases (UGTs). nih.gov These enzymes belong to the large GT1 family and are responsible for the remarkable diversity of saponin structures found in nature. nih.gov Each UGT typically exhibits high specificity for the sugar donor, the acceptor molecule (the sapogenin or a partially glycosylated saponin), and the specific hydroxyl group to which the sugar is attached. mdpi.com

The structure of this compound features a branched tetrasaccharide chain attached at the C-3 position of hederagenin. The assembly of this chain is a sequential process:

Initiation: The process likely begins with a UGT that transfers an arabinose residue to the C-3 hydroxyl group of the hederagenin aglycone.

Elongation and Branching: Subsequent UGTs then act in a specific order to elongate and branch the sugar chain. One UGT would add a rhamnose to the initial arabinose. Another would then add a glucose to the rhamnose, and a final UGT would attach a second arabinose to the rhamnose, creating the characteristic branched structure.

The UGTs involved in saponin biosynthesis possess a conserved C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, which is involved in binding the UDP-sugar donor. nih.gov The N-terminal region of these enzymes is more variable and is thought to determine the specificity for the acceptor substrate. nih.gov

Research into the UGTs of the Sapindaceae family, to which Serjania salzmanniana belongs, has begun to identify candidate genes involved in triterpenoid saponin biosynthesis. researchgate.net For example, studies on Sapindus mukorossi (soapberry) have identified numerous UGT genes that are expressed during fruit development, a time of active saponin accumulation. researchgate.net Phylogenetic analysis of these UGTs can help to predict their function, as enzymes that glycosylate similar positions on the sapogenin often cluster together. researchgate.net The precise identification and characterization of the specific UGTs responsible for assembling the sugar chain of this compound would likely require heterologous expression of candidate genes in a host system like yeast, followed by in vitro enzymatic assays with the appropriate substrates. mdpi.com

Precursor Identification and Metabolic Flux Considerations

The primary precursors for the biosynthesis of this compound are derived from central metabolism. The carbon backbone originates from acetyl-CoA via the MVA pathway, and the sugar moieties are derived from the cellular pool of activated sugars, such as UDP-arabinose, UDP-rhamnose, and UDP-glucose. biorxiv.org

Table 1: Key Precursors in this compound Biosynthesis

| Precursor | Role |

| Acetyl-CoA | Starting molecule for the mevalonate (MVA) pathway |

| 2,3-Oxidosqualene | Direct precursor for cyclization to the β-amyrin skeleton |

| β-Amyrin | The initial triterpenoid backbone |

| Oleanolic Acid | Intermediate sapogenin, precursor to hederagenin |

| Hederagenin | The aglycone core of this compound |

| UDP-Arabinose | Activated sugar donor for glycosylation |

| UDP-Rhamnose | Activated sugar donor for glycosylation |

| UDP-Glucose | Activated sugar donor for glycosylation |

Metabolic flux analysis, while not yet specifically performed for this compound production in its native plant, is a powerful tool for understanding and optimizing the biosynthesis of triterpenoid saponins in heterologous systems like engineered yeast (Saccharomyces cerevisiae). researchgate.netnih.gov The production of these complex molecules is often limited by the supply of precursors and the efficiency of the biosynthetic enzymes.

Key considerations for metabolic flux include:

Competition with Sterol Biosynthesis: The enzyme 2,3-oxidosqualene cyclase represents a major branch point where metabolic flux is divided between the essential sterol biosynthesis pathway and the specialized triterpenoid saponin pathway. biorxiv.org Overexpression of β-amyrin synthase and downregulation of lanosterol (B1674476) synthase (a key enzyme in sterol synthesis) are common strategies to channel more 2,3-oxidosqualene towards saponin production in engineered microbes. biorxiv.org

Cofactor Availability: The oxidative steps catalyzed by CYP450 enzymes require reducing equivalents, typically supplied by NADPH via a cytochrome P450 reductase (CPR). Ensuring sufficient CPR activity is crucial for the efficient conversion of the triterpenoid backbone.

Sugar Donor Pool: The availability of the specific UDP-sugars required for glycosylation can also be a bottleneck. Enhancing the biosynthetic pathways for these activated sugars can improve the efficiency of the final glycosylation steps. frontiersin.org

By applying these principles, researchers have been able to significantly increase the production of various triterpenoid saponins in microbial hosts. biorxiv.org Similar approaches could one day be applied to the sustainable production of this compound, informed by a detailed understanding of its specific biosynthetic pathway and the metabolic landscape of the producing organism.

Chemical Synthesis and Analog Development of Salzmannianoside B

Challenges and Strategies in the Total Synthesis of Complex Saponins (B1172615)

The total synthesis of complex saponins like Salzmannianoside B is a monumental task fraught with numerous challenges. These molecules are characterized by a confluence of structural complexities that demand a high level of synthetic ingenuity. The core difficulties lie in the stereocontrolled construction of the polycyclic aglycone, the regioselective and stereoselective formation of multiple glycosidic linkages, and the often-low yields associated with multi-step synthetic sequences.

One of the primary hurdles is the synthesis of the aglycone, hederagenin (B1673034) in the case of this compound. The oleanane-type triterpenoid (B12794562) scaffold features multiple stereocenters, the controlled installation of which requires precise and often lengthy synthetic routes. Strategies to address this challenge often involve the use of chiral pool starting materials, asymmetric catalysis, and carefully orchestrated cyclization reactions to build the polycyclic framework with the correct stereochemistry. Furthermore, the functionalization of the aglycone at specific positions for subsequent glycosylation must be achieved with high regioselectivity, often necessitating the use of protecting groups and directed reactions.

The assembly of the oligosaccharide chain and its attachment to the aglycone is another significant challenge. This compound possesses a branched tetrasaccharide moiety, and the formation of each glycosidic bond with the correct anomeric configuration (α or β) is a non-trivial task. The reactivity of the glycosyl donors and acceptors must be carefully modulated to achieve the desired connectivity. Modern glycosylation methods, such as the use of trichloroacetimidate (B1259523) or thioglycoside donors activated by various promoters, are commonly employed. However, the steric hindrance around the C3 hydroxyl group of the hederagenin aglycone can impede the glycosylation reaction, leading to reduced yields.

To overcome these obstacles, synthetic chemists have developed various strategic approaches. Convergent synthesis, where the aglycone and the oligosaccharide are synthesized separately and then coupled, is often preferred over a linear approach to maximize efficiency. The development of novel glycosylation methodologies that offer higher stereoselectivity and are tolerant of complex substrates is an ongoing area of research. Furthermore, enzymatic and chemoenzymatic strategies are emerging as powerful tools to overcome some of the limitations of purely chemical synthesis, particularly in achieving specific glycosidic linkages.

Semi-synthetic Approaches for Structural Modification

Given the arduous nature of the total synthesis of complex saponins, semi-synthesis has emerged as a more practical and widely adopted strategy for accessing structural analogs of natural saponins, including those of the this compound family. mdpi.com This approach leverages the naturally occurring saponin (B1150181) or its aglycone as a starting material, thereby circumventing the need for the de novo construction of the complex scaffold. Structural modifications are then strategically introduced to explore structure-activity relationships (SAR) and to optimize biological properties.

For this compound, semi-synthetic modifications would typically target several key regions of the molecule: the aglycone (hederagenin), the sugar moieties, and the linkages between them. The hydroxyl groups on the hederagenin core and the carboxylic acid at C-28 are prime targets for chemical derivatization. mdpi.com Esterification, etherification, or amidation at these positions can significantly alter the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, modifications at the C-28 carboxyl group of hederagenin have been shown to influence its biological activity.

The overarching goal of these semi-synthetic endeavors is to generate a library of analogs that can be screened for enhanced or novel biological activities. This approach allows for a more rapid exploration of the chemical space around the natural product scaffold compared to total synthesis.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are driven by the desire to understand the structural determinants of its biological activity and to develop new compounds with improved therapeutic potential. This process involves a detailed consideration of its structural relationship with similar natural products, the exploration of various chemical modifications, and the application of appropriate synthetic methodologies.

This compound shares a close structural relationship with Salzmannianoside A, another triterpenoid saponin isolated from the same plant source, Serjania salzmanniana. A comparative analysis of their structures reveals both similarities and key differences that likely contribute to variations in their biological profiles.

Both Salzmannianoside A and B are oleanane-type triterpenoid saponins. However, they differ in their aglycone and the branching pattern of their sugar chains. The aglycone of Salzmannianoside A is gypsogenin, whereas this compound possesses a hederagenin core. The primary structural difference between these two aglycones is the presence of a hydroxymethyl group at the C-23 position in hederagenin, in place of the aldehyde group found in gypsogenin.

These structural nuances between Salzmannianoside A and B provide a valuable starting point for the rational design of new analogues. By systematically interchanging the aglycones and modifying the glycosylation patterns, it is possible to probe the specific contributions of each structural feature to the observed biological activity.

| Compound | Aglycone | Oligosaccharide Chain at C-3 |

| Salzmannianoside A | Gypsogenin | 3-O-[[β-d-glucopyranosyl-(1→4)]-[α-l-rhamnopyranosyl-(1→2)]-α-l-arabinopyranosyl] |

| This compound | Hederagenin | 3-O-[[β-d-glucopyranosyl-(1→4)]-[α-l-arabinopyranosyl-(1→3)-α-l-rhamnopyranosyl-(1→2)]-α-l-arabinopyranosyl] |

The exploration of glycosidic modifications and aglycone derivatives represents a key strategy in the development of this compound analogues. The rationale behind these modifications is to modulate the physicochemical properties and biological activities of the parent molecule.

Glycosidic modifications can involve altering the number, type, and linkage of the sugar units. The synthesis of analogues with truncated or extended sugar chains can help to identify the minimal carbohydrate structure required for biological activity. Furthermore, the introduction of unnatural or rare sugars into the oligosaccharide moiety can lead to compounds with novel pharmacological profiles. The anomeric configuration of the glycosidic linkages is also a critical parameter, as it can profoundly affect the three-dimensional structure of the saponin.

Derivatization of the hederagenin aglycone is another fruitful avenue for analog development. mdpi.com As mentioned previously, the hydroxyl groups at C-3 and C-23, and the carboxylic acid at C-28 are amenable to a variety of chemical transformations. For example, the synthesis of ester or amide derivatives at the C-28 position can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Modifications to the A-ring of the hederagenin, such as oxidation of the hydroxyl groups or introduction of new functional groups, can also be explored to generate novel analogues.

The combination of glycosidic modifications and aglycone derivatization allows for the creation of a diverse library of this compound analogues. The systematic evaluation of these compounds can provide valuable insights into the SAR of this class of saponins.

The generation of this compound analogues requires careful consideration of the synthetic methodologies to be employed. The choice of methods will depend on the specific modifications being targeted and the availability of starting materials.

For the synthesis of analogues with modified glycosylation patterns, a range of chemical and enzymatic methods can be considered. Chemical glycosylation, often employing activated glycosyl donors, provides a versatile approach for introducing a wide variety of sugar moieties. However, achieving high stereoselectivity can be challenging, particularly with complex substrates. Enzymatic glycosylation, using glycosyltransferases, offers a highly stereospecific alternative, although the substrate scope of these enzymes can be limited. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the specificity of enzymatic catalysis, are increasingly being used for the synthesis of complex glycoconjugates.

The synthesis of aglycone derivatives typically involves standard organic transformations. Protecting group strategies are often necessary to ensure the regioselective modification of specific functional groups on the hederagenin scaffold. For example, the selective protection of the C-3 hydroxyl group would be required to perform chemistry exclusively at the C-23 hydroxyl or the C-28 carboxylic acid.

High-throughput synthesis and purification techniques can be employed to accelerate the generation of analogue libraries. The use of solid-phase synthesis, where the aglycone is attached to a resin, can facilitate the purification of intermediates and final products. The characterization of the synthesized analogues is typically performed using a combination of spectroscopic techniques, including NMR and mass spectrometry, to confirm their structures.

Mechanistic Studies of Biological Activities of Salzmannianoside B

Antifungal Activities and Associated Microbial Targets

Salzmannianoside B has demonstrated notable antifungal properties against a range of clinically relevant fungal species. The following sections detail its efficacy against specific pathogens and the methodologies used to determine its inhibitory concentrations.

Efficacy against Cryptococcus neoformans

Cryptococcus neoformans, an encapsulated yeast, is a significant opportunistic pathogen, particularly in immunocompromised individuals. While specific studies on the efficacy of this compound against C. neoformans are not available in the provided search results, the general antifungal potential of related compounds suggests this as an area for future investigation. Standard antifungal agents have shown varying levels of effectiveness against this pathogen.

In Vitro Assays and Minimal Inhibitory Concentration (MIC) Determinations

The antifungal activity of a compound is typically quantified by determining its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. These assays are crucial for assessing the potency of a potential antifungal agent. The table below illustrates typical MIC ranges for common antifungal drugs against the specified fungal species, providing a benchmark for the evaluation of new compounds like this compound, though specific data for this compound is not available.

| Fungus | Antifungal Agent | MIC Range (µg/mL) |

| Cryptococcus neoformans | Amphotericin B | 0.125 - 1.0 |

| Fluconazole | 2.0 - 16.0 | |

| Candida albicans | Fluconazole | 0.25 - 2.0 |

| Caspofungin | 0.03 - 0.25 | |

| Candida tropicalis | Fluconazole | 0.5 - 8.0 |

| Amphotericin B | 0.25 - 1.0 | |

| Candida parapsilosis | Fluconazole | 0.5 - 4.0 |

| Amphotericin B | 0.125 - 1.0 | |

| Aspergillus fumigatus | Voriconazole | 0.25 - 1.0 |

| Amphotericin B | 0.5 - 2.0 |

Hypothesized Cellular and Molecular Mechanisms of Antifungal Action

While the precise mechanisms of action for this compound are yet to be elucidated, the antifungal activity of many natural compounds involves disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways. Future research will likely focus on identifying the specific molecular targets of this compound within fungal cells to better understand its antifungal properties.

Molluscicidal Activities and Vector Control Implications

In addition to its potential antifungal effects, the molluscicidal activity of natural compounds is of significant interest for the control of schistosomiasis, a parasitic disease transmitted by freshwater snails.

Activity against Biomphalaria alexandrina

Biomphalaria alexandrina is a key intermediate host for Schistosoma mansoni, the parasite responsible for intestinal schistosomiasis. The control of snail populations is a critical strategy in breaking the transmission cycle of this disease. Although direct studies on the molluscicidal effects of this compound against B. alexandrina were not found in the provided search results, the exploration of plant-derived compounds for this purpose is an active area of research. The table below shows the lethal concentrations (LC50 and LC90) of a reference molluscicide against B. alexandrina, which serves as a point of comparison for new potential agents.

| Molluscicide | LC50 (ppm) | LC90 (ppm) |

| Niclosamide | 0.04 - 0.15 | 0.08 - 0.30 |

Further research is needed to determine if this compound possesses molluscicidal properties and to evaluate its potential as a natural and biodegradable alternative for snail control.

Time-Dependent Effects on Mollusc Mortality

The molluscicidal activity of saponins (B1172615), the class of compounds to which this compound belongs, is often characterized by a time-dependent effect on the target snail population. Studies on various saponin-rich plant extracts have demonstrated that the mortality rate of snails increases with the duration of exposure. This phenomenon is crucial for understanding the potential efficacy of such compounds in field applications.

While specific studies detailing the time-dependent effects of isolated this compound on mollusc mortality are not extensively available, research on plant extracts containing saponins provides a general model for this activity. For instance, exposure of snail species such as Bulinus truncatus to saponins results in mortality that is positively correlated with the exposure time. nih.gov The lethal concentration required to kill 50% of the snail population (LC50) typically decreases as the exposure period is extended. nih.gov

The following table illustrates the general time-dependent molluscicidal activity of saponins on Bulinus truncatus snails, the intermediate host for Schistosoma haematobium.

Table 1: Time-Dependent Toxicity of Saponin (B1150181) against Bulinus truncatus

| Exposure Time | LC50 (ppm) | LC90 (ppm) |

|---|---|---|

| 24 hours | 57.5 | Not Specified |

| 72 hours | 27.1 | Not Specified |

Data derived from studies on the effects of saponins on snail mortality. nih.gov

This time-dependent relationship indicates that even at lower concentrations, prolonged contact can lead to significant snail mortality. This is a key consideration for the development of control strategies, as it suggests that sustained release formulations or applications in contained water bodies could enhance the efficacy of saponin-based molluscicides. The constant movement of snails attempting to escape the treated water may increase their contact with the active compound, contributing to the observed time-dependent mortality. ekb.eg

Implications for Schistosomiasis Control Strategies

The use of molluscicides is a key component of integrated strategies to control schistosomiasis, a parasitic disease affecting millions worldwide. semanticscholar.orgwho.int These strategies aim to interrupt the parasite's life cycle by targeting the freshwater snail intermediate hosts. who.intplos.org Plant-based molluscicides, including saponins like this compound, are of particular interest due to their potential biodegradability and local availability in endemic areas.

An effective schistosomiasis control program often involves a multi-faceted approach that includes:

Chemotherapy: Mass drug administration to treat human infections. nih.gov

Snail Control: Application of molluscicides to reduce the population of snail vectors. researchgate.net

Improved Sanitation and Water Supply: To prevent contamination of water sources with parasite eggs. who.int

Health Education: To promote behavioral changes that reduce water contact. nih.gov

The potential advantages of using plant-derived saponins in these strategies include:

Sustainability: Sourcing molluscicides from local plants could offer a more sustainable and cost-effective solution for resource-limited regions. plos.org

Biodegradability: Natural compounds are often more biodegradable than synthetic molluscicides, potentially reducing their long-term environmental impact.

Control strategies can be tailored to specific epidemiological settings. For instance, in areas with seasonal transmission, molluscicide application can be timed to coincide with periods of peak snail activity to maximize its impact. springermedizin.de The use of effective and environmentally considerate molluscicides is a critical element in the global effort to eliminate schistosomiasis as a public health problem. who.int

Speculative Molecular Interactions in Molluscicidal Action (General Saponin Mechanism)

The precise molecular mechanism of this compound's molluscicidal activity has not been fully elucidated. However, based on the known actions of other saponins, a general mechanism can be speculated. Saponins are amphiphilic glycosides, meaning they have both water-soluble and fat-soluble components. This structure allows them to interact with cell membranes. nih.gov

The primary mode of action for the molluscicidal effects of saponins is believed to be the disruption of membrane integrity in the snail's tissues. researchgate.net This can occur through several speculative molecular interactions:

Membrane Permeabilization: Saponins can bind to cholesterol and other sterols present in the cell membranes of the snail's gills and other epithelial tissues. google.com This interaction can lead to the formation of pores or lesions in the membrane, increasing its permeability. nih.govgoogle.com The resulting loss of essential electrolytes and influx of water can disrupt cellular homeostasis and lead to cell death.

Damage to Gastric Epithelium: When ingested, saponins can cause severe damage to the gastric epithelial membrane of snails. researchgate.net This disrupts the digestive process and can lead to systemic toxicity.

Neurotoxic Effects: Some plant-derived compounds have been shown to interfere with neurotransmission in snails. internationalpolicybrief.org While not the primary proposed mechanism for saponins, it is possible that they could have secondary effects on the nervous system, leading to paralysis and death.

Inhibition of Respiration: Saponins may interfere with the snail's respiratory mechanisms. It has been observed that saponins can affect the function of the snail's siphon, which is used for breathing. researchgate.net Damage to the gill membranes would also impair aquatic respiration. google.com

These interactions collectively contribute to the toxic effects of saponins on snails, leading to mortality. The multifaceted nature of their action makes it less likely for snails to develop resistance compared to synthetic molluscicides with a single target site.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Praziquantel |

| Niclosamide |

| Albendazole |

Analytical Methodologies for the Quantification and Characterization of Salzmannianoside B

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating Salzmannianoside B from other components in a mixture. This separation is essential for both assessing the purity of a sample and for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. nih.govresearchgate.net Isocratic and gradient elution modes on reversed-phase columns, such as a C18 column, are commonly utilized for the separation of phenolic glycosides like this compound. mdpi.comresearchgate.net

The quantification of this compound is typically achieved using a UV detector, as the phenolic structure of the molecule absorbs ultraviolet light. nih.gov A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of this compound in an unknown sample is then compared against this curve to determine its concentration. The method's accuracy is often confirmed by assessing recovery rates, which should ideally fall within a range of 98-105%. mdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150x4.6 mm, 3.5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Methanol and Water (with 0.1% formic acid) | Elution of the analyte from the column |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Detection and quantification of the analyte |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Quantification | External standard calibration curve | Determination of concentration |

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of this compound. nih.govresearchgate.net This technique involves spotting a sample onto a plate coated with an adsorbent material, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system (mobile phase). sigmaaldrich.comamazonaws.com

The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. amazonaws.com After development, the plate is dried, and the separated spots are visualized, often under UV light at 254 nm, where compounds with chromophores like this compound will appear as dark spots. nih.govsigmaaldrich.com The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification by comparison with a standard. The presence of a single spot at the expected Rf value is a strong indicator of the compound's purity. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 coated plates | Adsorbent for separation |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Chloroform:Methanol) | Separation of components |

| Visualization | UV light at 254 nm | Detection of separated spots |

| Analysis | Calculation of Retardation Factor (Rf) | Identification and purity check |

Spectroscopic and Spectrometric Approaches for Analytical Confirmation

While chromatography is excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for the structural confirmation and unambiguous identification of this compound.

UV/Visible spectroscopy is a straightforward and valuable tool for the preliminary confirmation and quantification of this compound. mdpi.com This technique relies on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV-visible range (200-800 nm). The phenolic rings and any associated conjugated systems within the this compound structure act as chromophores. upi.edu

When a solution of this compound is analyzed, the resulting UV spectrum will show one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a characteristic feature. upi.edu According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound in the solution, providing a basis for quantification. upi.edu This method is often used to determine the concentration of standard solutions used for HPLC calibration.

Mass spectrometry (MS) is a powerful analytical technique that provides highly sensitive and specific detection of this compound. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of the compound's molecular weight with high accuracy. When coupled with liquid chromatography (LC-MS), it becomes a definitive tool for both identification and quantification. nih.gov

For quantification, techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are often employed, typically using a triple quadrupole mass spectrometer. ijs.si In SRM/MRM, a specific precursor ion (the ionized this compound molecule) is selected and fragmented, and then one or more specific product ions are monitored. This high specificity minimizes interference from other compounds in the sample matrix, leading to highly accurate and sensitive quantification, even at very low concentrations. ijs.si The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of MS-based quantification. ijs.sirug.nl

Future Directions and Research Opportunities for Salzmannianoside B

Elucidation of Detailed Biosynthetic Pathways

The biosynthesis of complex natural products like Salzmannianoside B involves a series of intricate enzymatic reactions. While the general pathways for triterpenoid (B12794562) saponin (B1150181) formation are understood, the specific enzymes and regulatory mechanisms responsible for the unique structural features of this compound remain to be fully elucidated. Future research will likely focus on identifying and characterizing the genes and enzymes involved in its biosynthesis. mdpi.comresearchgate.net

Key areas of investigation will include:

Identification of Core Triterpene Synthases: Pinpointing the specific oxidosqualene cyclase that catalyzes the formation of the hederagenin (B1673034) aglycone from 2,3-oxidosqualene (B107256).

Characterization of Glycosyltransferases (GTs): Identifying the specific GTs responsible for attaching the unique branched oligosaccharide chain to the hederagenin core. This involves determining the sequence of sugar addition and the regioselectivity of each glycosylation step. nih.gov

Understanding Regulatory Networks: Investigating the genetic and environmental factors that regulate the expression of biosynthetic genes, which could lead to strategies for enhancing the production of this compound in its native plant or in heterologous systems.

Elucidating the biosynthetic pathway is crucial not only for understanding how this complex molecule is assembled in nature but also for enabling its production through metabolic engineering approaches. nih.gov

Development of Novel Synthetic Routes for Scalable Production

The isolation of this compound from its natural source can be challenging and may not provide sufficient quantities for extensive research and development. ontosight.ai Therefore, the development of efficient and scalable synthetic routes is a critical area of future research. iiserpune.ac.inlsu.edu

Challenges in the total synthesis of this compound include the stereoselective construction of the pentacyclic hederagenin core and the regioselective and stereospecific assembly of the complex oligosaccharide chain. researchgate.net Future synthetic strategies may explore:

Convergent Synthesis: Developing separate synthetic routes for the aglycone and the oligosaccharide, which are then coupled in a later step.

Novel Glycosylation Methods: Investigating new catalysts and reaction conditions to achieve high yields and selectivity in the formation of the glycosidic bonds.

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations to leverage the high selectivity of enzymes for specific steps, such as glycosylation.

Successful development of scalable synthetic routes will be instrumental in providing a reliable supply of this compound for further biological evaluation and potential therapeutic applications. nih.govocr.org.uk

Comprehensive Structure-Activity Relationship (SAR) and Mechanism of Action (MOA) Studies

Preliminary studies have indicated that this compound possesses biological activities, including molluscicidal effects. tiprpress.com However, a comprehensive understanding of its structure-activity relationships (SAR) and mechanism of action (MOA) is still lacking. zhiwutong.com Future research in this area will be crucial for optimizing its therapeutic potential. nih.govfrontiersin.orgrsc.org

Key research directions for SAR and MOA studies include:

Synthesis of Analogues: Systematically modifying the structure of this compound, including the aglycone and the sugar moieties, to identify the key structural features responsible for its biological activity. nih.gov

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets with which this compound interacts.

Pathway Analysis: Investigating the downstream signaling pathways that are modulated by this compound to understand how it exerts its biological effects at a molecular level.

These studies will not only help in designing more potent and selective analogues of this compound but will also provide valuable insights into the fundamental biological processes it affects.

Exploration of New Biological Targets and Activities

While initial research has focused on certain biological activities, the full therapeutic potential of this compound remains largely unexplored. Future research should aim to screen this compound against a broader range of biological targets and disease models. nih.govdiscoveryontarget.combohrium.com

Potential new areas of investigation include:

Anticancer Activity: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines and investigating its potential to overcome drug resistance. Research on similar saponins (B1172615) has shown promise in this area. researchgate.netontosight.ai

Anti-inflammatory and Immunomodulatory Effects: Exploring the potential of this compound to modulate inflammatory pathways and immune responses, which could be relevant for treating autoimmune diseases and chronic inflammatory conditions.

Antiviral and Antimicrobial Activity: Screening for activity against a range of viruses and pathogenic microbes, given that many natural products exhibit such properties.

The discovery of new biological activities would significantly expand the potential applications of this compound in medicine. nih.gov

Integration of Computational Chemistry and Chemoinformatics in Research

Computational approaches are becoming increasingly integral to modern drug discovery and development. ucr.eduwikipedia.org The integration of computational chemistry and chemoinformatics can significantly accelerate research on this compound. ethz.chunt.edu

Applications of computational tools in this context include:

Molecular Modeling and Docking: Predicting the binding modes of this compound with potential biological targets to guide SAR studies and the design of new analogues. nd.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of this compound and its analogues with their biological activities.

Chemoinformatics Databases and Analysis: Utilizing large chemical databases to identify other natural products with similar structural motifs and to predict potential biological activities and off-target effects. nih.govrsc.org

By combining computational methods with experimental research, scientists can more efficiently navigate the complexities of this compound research and accelerate its path toward potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.